

Application of Galactonic Acid in the Food Industry: Application Notes and Protocols

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Compound of Interest

Compound Name: Galactonic acid

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Introduction

Galactonic acid (C₆H₁₂O₇) is a sugar acid derived from the oxidation of galactose. While its applications in the food industry are not as extensively documented as those of other sugar acids like gluconic acid, it holds significant potential as a functional food additive. Its theorized roles include use as an acidulant, a leavening agent, and a sequestrant (metal chelating agent) to prevent oxidation.[1] This document provides a comprehensive overview of the current knowledge on **galactonic acid**, including its production, potential applications, and detailed protocols for its analysis and evaluation in food systems. It is important to note that while research into its specific bioactivities is ongoing, direct evidence for its efficacy and safety in many food applications is still emerging. A search of the U.S. Food and Drug Administration (FDA) databases for Generally Recognized as Safe (GRAS) notices and regulations in Title 21 of the Code of Federal Regulations did not yield a specific GRAS status for **galactonic acid**. [2][3][4][5][6][7][8][9][10][11] Therefore, its use in food products would require regulatory approval.

Data Presentation

The primary quantitative data available for **galactonic acid** relates to its biotechnological production. The following table summarizes key findings from studies on its fermentative production from D-galacturonic acid using genetically modified fungi.

Table 1: Production of L-**Galactonic Acid** from D-Galacturonic Acid using Engineered Fungi

Organism	Genetic Modification	Substrate	Yield (g/g)	Production Rate (g/L/h)	Reference
Trichoderma reesei	Δ lgd1 (L-galactonic acid dehydratase knockout)	D-Galacturonic Acid	0.6 - 0.9	0.07 - 0.12	[1]
Aspergillus niger	Δ gaaB (L-galactonic acid dehydratase knockout)	D-Galacturonic Acid	0.6 - 0.9	Not Reported	[1]

Key Applications and Experimental Protocols

Production of Galactonic Acid

The most established protocols for **galactonic acid** are related to its production via microbial fermentation. Below is a general protocol for batch fermentation in a laboratory-scale bioreactor.

Protocol 1: Batch Fermentation for L-**Galactonic Acid** Production

Objective: To produce L-**galactonic acid** from D-galacturonic acid using an engineered fungal strain (e.g., *Aspergillus niger* Δ gaaB).

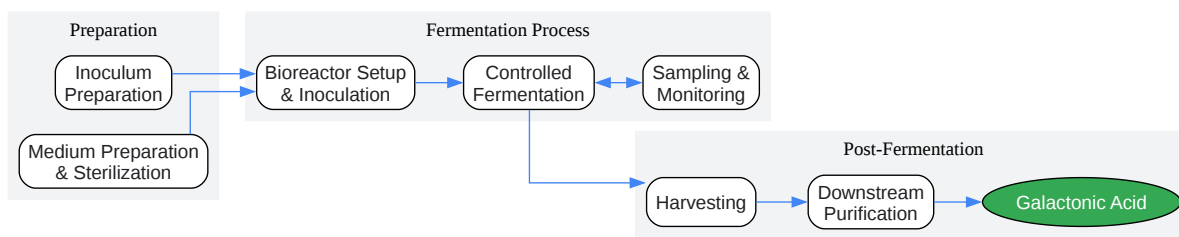
Materials:

- Engineered *Aspergillus niger* strain (Δ gaaB)
- Fermentation medium (containing D-galacturonic acid as a carbon source, nitrogen source, minerals, and growth factors)
- Seed culture medium

- 5-L Bioreactor with pH, dissolved oxygen (DO), and temperature control
- Autoclave
- Shaking incubator
- Analytical equipment for quantification (e.g., HPLC)

Methodology:

- **Medium Preparation:** Prepare and sterilize the fermentation and seed culture media. The fermentation medium should contain a defined concentration of D-galacturonic acid (e.g., 20-50 g/L).
- **Inoculum Preparation:** Inoculate a seed culture of the engineered *A. niger* strain and incubate in a shaking incubator until it reaches the mid-to-late exponential growth phase.
- **Bioreactor Setup:** Aseptically transfer the sterile fermentation medium to the 5-L bioreactor. Calibrate and sterilize the pH and DO probes according to the manufacturer's instructions.
- **Inoculation:** Aseptically inoculate the bioreactor with the seed culture to a predetermined starting optical density or biomass concentration.
- **Fermentation:** Maintain the fermentation at optimal conditions for the microbial strain (e.g., temperature, pH, and DO). The pH is a critical parameter and may need to be controlled, as high concentrations of the precursor D-galacturonic acid can be inhibitory at low pH.[12]
- **Monitoring:** Aseptically draw samples at regular intervals to monitor cell growth, substrate (D-galacturonic acid) consumption, and L-**galactonic acid** production using analytical methods such as HPLC.[12]
- **Harvesting:** Once the substrate is depleted or the product concentration plateaus, harvest the fermentation broth for downstream processing (purification of **galactonic acid**).



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Caption: Workflow for **galactonic acid** production.

Galactonic Acid as a Food Acidulant

Application Note: **Galactonic acid** can potentially be used as a food acidulant to control pH, provide a tart flavor, and inhibit microbial growth.[1] Its application would be similar to other organic acids like citric or lactic acid in beverages, jams, and jellies. The effectiveness of an acidulant depends on its pKa and its buffering capacity in the specific food matrix.[13]

Protocol 2: Evaluation of **Galactonic Acid** as an Acidulant in a Beverage Model

Objective: To determine the concentration of **galactonic acid** required to achieve a target pH in a model beverage system and to evaluate its sensory impact.

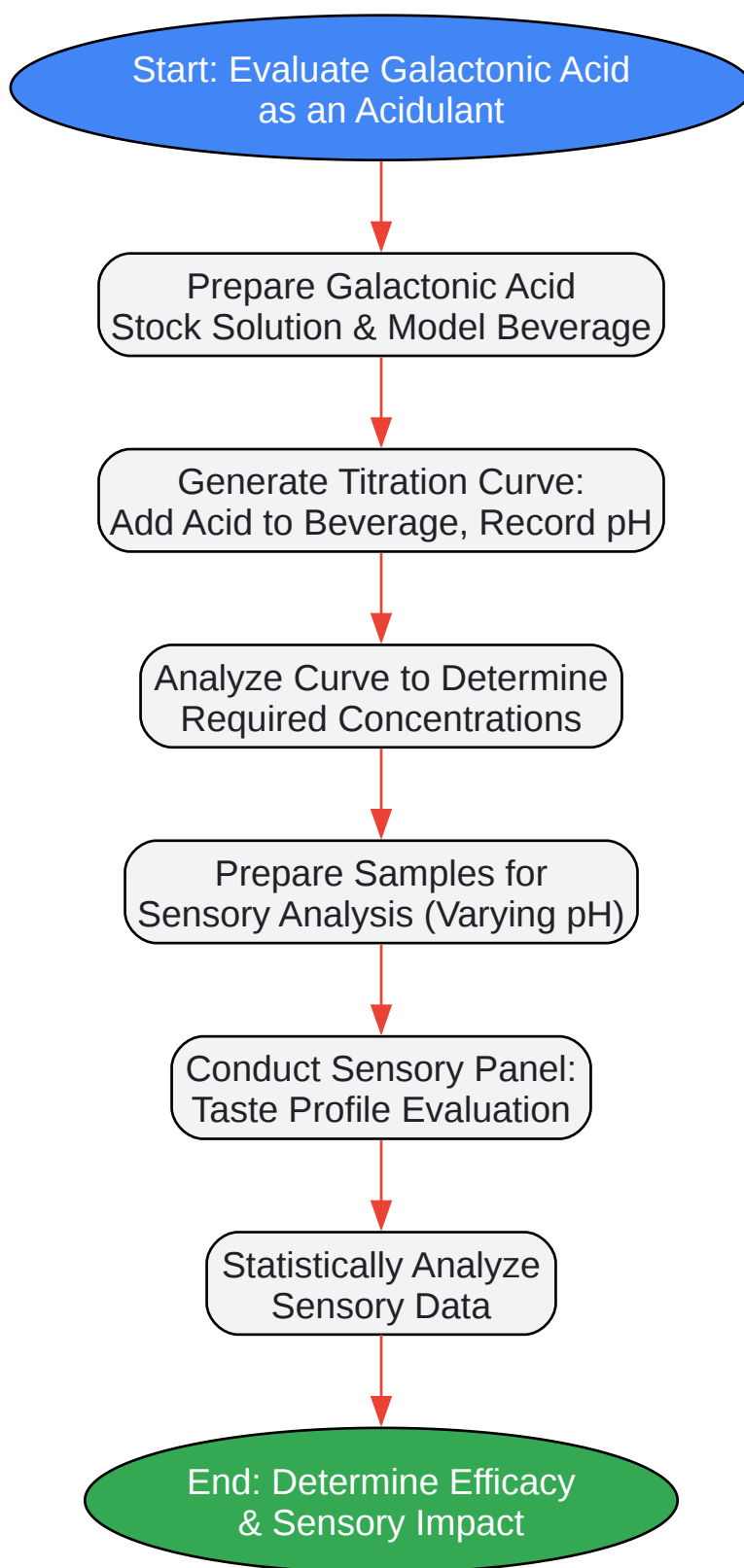
Materials:

- **Galactonic acid** (food grade)
- Model beverage solution (e.g., 10% sucrose in deionized water)
- pH meter
- Analytical balance

- Volumetric flasks and pipettes
- Sensory evaluation panel (for taste assessment)

Methodology:

- Stock Solution Preparation: Prepare a concentrated stock solution of **galactonic acid** (e.g., 10% w/v) in deionized water.
- Titration Curve Generation:
 - Take a known volume of the model beverage solution (e.g., 100 mL).
 - Measure the initial pH.
 - Incrementally add small, precise volumes of the **galactonic acid** stock solution.
 - Record the pH after each addition, ensuring the solution is well-mixed.
 - Continue until the desired pH range (e.g., pH 2.5-4.0) is covered.
 - Plot the pH versus the volume of acid added to generate a titration curve. This will determine the amount of acid needed to reach a target pH.
- Sample Preparation for Sensory Analysis: Prepare several batches of the model beverage, each with a different concentration of **galactonic acid** corresponding to specific pH levels (e.g., pH 3.0, 3.3, 3.6). Include a control sample with no added acid and a sample acidified with a known acidulant like citric acid to the same pH for comparison.
- Sensory Evaluation: Conduct a sensory panel to evaluate the taste profile (e.g., tartness, bitterness, aftertaste) of the prepared beverage samples. A triangle test or a hedonic scaling test can be used.
- Data Analysis: Analyze the titration data to determine the buffering capacity and the required concentration of **galactonic acid**. Statistically analyze the sensory data to assess its acceptability compared to the control and the standard acidulant.



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Caption: Workflow for evaluating a food acidulant.

Galactonic Acid as a Leavening Agent

Application Note: In baking, chemical leavening is achieved through the reaction of an acid with a base (typically sodium bicarbonate) to produce carbon dioxide gas.^{[14][15]} **Galactonic acid**, as an organic acid, could potentially serve as the acid component in a leavening system.^[1] The rate of reaction (ROR) is critical; leavening acids can be fast-acting (reacting at room temperature) or slow-acting (reacting with heat).^[16] The neutralizing value (NV), which is the parts of sodium bicarbonate neutralized by 100 parts of acid, is a key parameter for formulation.^[14] The NV for **galactonic acid** is not established and would need to be determined experimentally.

Protocol 3: Determination of Neutralizing Value (NV) and Evaluation in a Muffin Model

Objective: To determine the NV of **galactonic acid** and evaluate its performance as a leavening agent in a model baked good.

Materials:

- **Galactonic acid**
- Sodium bicarbonate (NaHCO_3)
- Standard leavening acid with known NV (e.g., monocalcium phosphate) for comparison
- Muffin ingredients (flour, sugar, egg, milk, oil)
- pH meter, digital scale
- Dough/batter mixer
- Muffin tins, oven
- Volume measurement apparatus (e.g., seed displacement method)

Methodology:

- Determination of Neutralizing Value (NV):

- Dissolve a precise amount of **galactonic acid** (e.g., 1.0 g) in deionized water (e.g., 100 mL).
- Titrate the solution with a standardized sodium hydroxide (NaOH) solution to the phenolphthalein endpoint (pH ~8.2).
- Calculate the amount of NaHCO_3 that is equivalent to the amount of NaOH used. This allows for the calculation of the NV.
- Muffin Preparation:
 - Prepare a control muffin batter using a standard baking powder (or a known combination of NaHCO_3 and a standard leavening acid).
 - Prepare a test muffin batter using NaHCO_3 and **galactonic acid**. The amount of **galactonic acid** should be calculated based on its experimentally determined NV to neutralize the NaHCO_3 .
 - Mix all batters for a standardized time.
 - Deposit equal amounts of batter into muffin tins.
- Baking and Analysis:
 - Bake all muffins under identical conditions (temperature and time).
 - After cooling, measure the volume, height, and density of the muffins.
 - Evaluate the internal crumb structure (cell size, uniformity) and texture (e.g., using a texture analyzer).
 - Conduct a sensory evaluation for taste, as residual unreacted acid or base can cause off-flavors.^[15]
- Data Analysis: Compare the physical and sensory properties of the muffins made with **galactonic acid** to the control muffins.

Galactonic Acid as a Sequestrant

Application Note: The multiple hydroxyl and carboxyl groups in **galactonic acid** make it a potential chelating agent for divalent and trivalent metal ions.[1] In the food industry, sequestrants are used to bind metal ions (like iron and copper) that can catalyze oxidation, leading to rancidity, color loss, and flavor degradation.[17][18]

Protocol 4: Evaluation of Metal Chelating Activity

Objective: To assess the ability of **galactonic acid** to chelate ferrous ions (Fe^{2+}), a common pro-oxidant in food systems.

Materials:

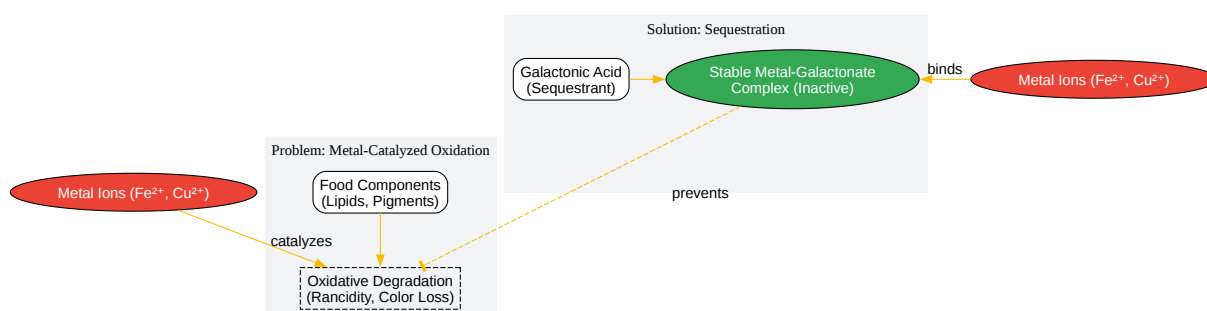
- **Galactonic acid**
- Ferrous chloride (FeCl_2)
- Ferrozine
- UV-Vis Spectrophotometer
- Buffer solution (e.g., phosphate buffer, pH 7.4)
- EDTA (as a positive control)

Methodology:

- Reaction Mixture Preparation:
 - In a microcentrifuge tube, mix a sample solution containing **galactonic acid** at various concentrations.
 - Add a solution of FeCl_2 .
- Chelation Reaction: Allow the mixture to incubate for a short period (e.g., 5 minutes) at room temperature to allow the **galactonic acid** to chelate the Fe^{2+} ions.
- Colorimetric Reaction: Add ferrozine solution to the mixture. Ferrozine will react with any unchelated Fe^{2+} to form a stable magenta-colored complex.

- Spectrophotometric Measurement: After incubation, measure the absorbance of the magenta complex at approximately 562 nm.
- Calculation: The chelating activity is calculated as the percentage inhibition of ferrozine-Fe²⁺ complex formation. A lower absorbance indicates a higher chelating activity of the **galactonic acid**. Compare the results with EDTA, a strong known chelating agent.

Formula: Chelating Activity (%) = $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$ Where A_{control} is the absorbance of the control (without **galactonic acid**) and A_{sample} is the absorbance in the presence of **galactonic acid**.



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Caption: Mechanism of sequestration by **galactonic acid**.

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